

Visualizing VPS35 Localization in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *vps35 protein*

Cat. No.: *B1177675*

[Get Quote](#)

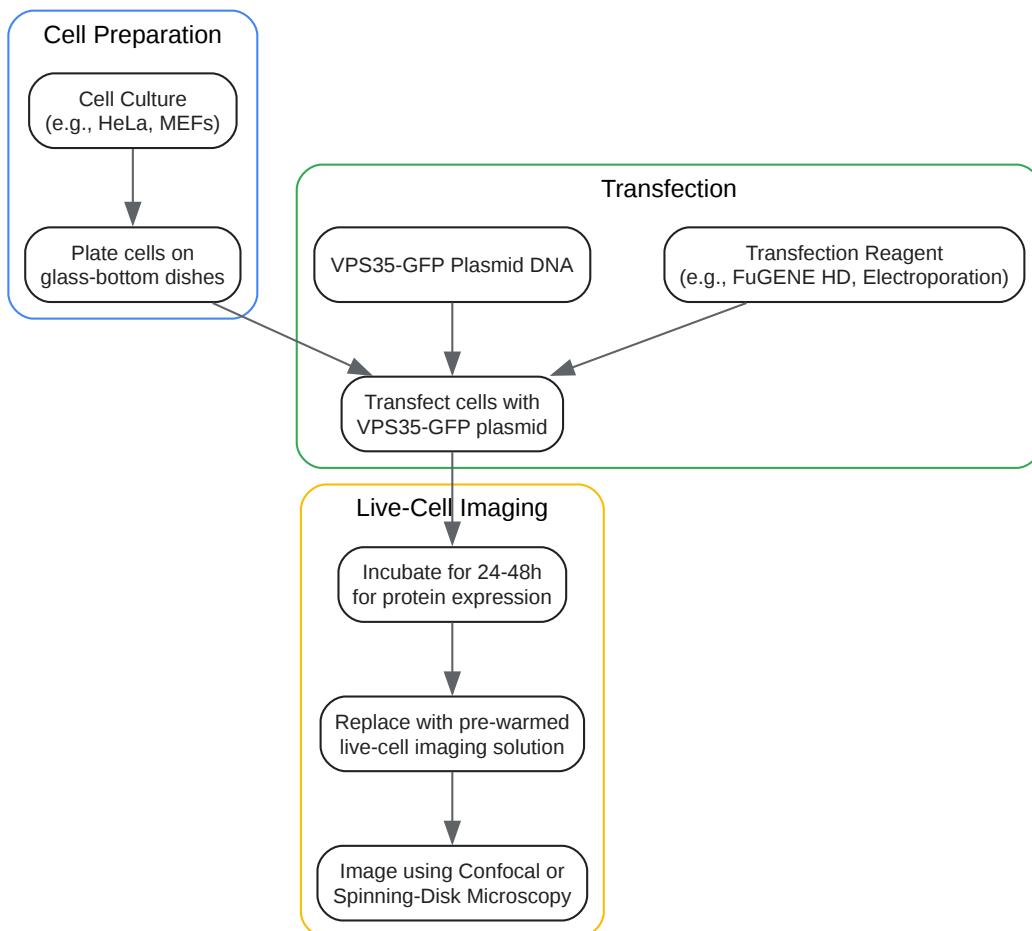
Vacuolar protein sorting 35 (VPS35) is a key component of the retromer complex, a crucial machinery for recycling transmembrane proteins from endosomes to the trans-Golgi network and the plasma membrane.^{[1][2][3]} Dysregulation of VPS35 function has been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.^{[1][2][3][4]} Therefore, visualizing the subcellular localization and dynamics of VPS35 is essential for understanding its function in health and disease. This document provides detailed protocols for visualizing VPS35 in live and fixed cells, primarily through fluorescent protein tagging and immunofluorescence microscopy.

Live-Cell Imaging of Fluorescently Tagged VPS35

Live-cell imaging allows for the real-time visualization of VPS35 dynamics within cellular trafficking pathways. The most common approach is to express VPS35 fused to a fluorescent protein, such as Green Fluorescent Protein (GFP).

Experimental Workflow for Live-Cell Imaging of VPS35-GFP

Experimental Workflow for Live-Cell Imaging of VPS35-GFP

[Click to download full resolution via product page](#)

Caption: Workflow for visualizing VPS35-GFP in live cells.

Protocol: Live-Cell Imaging of VPS35-GFP

This protocol is adapted from procedures for transient transfection and live-cell imaging.[5][6]

Materials:

- HeLa or other suitable mammalian cells
- Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
- Glass-bottom imaging dishes
- VPS35-GFP plasmid DNA
- Transfection reagent (e.g., FuGENE HD) or electroporation system
- Opti-MEM reduced-serum medium
- Live-cell imaging solution
- Confocal or spinning-disk microscope with environmental control (37°C, 5% CO2)

Procedure:

- Cell Plating:
 - One day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluence on the day of imaging.[5][7]
- Transfection:
 - For chemical transfection (e.g., FuGENE HD), follow the manufacturer's instructions. A common starting point is a 3:1 ratio of transfection reagent to plasmid DNA.[8]
 - For electroporation, resuspend cells and mix with the plasmid DNA before applying the electrical pulse according to the instrument's protocol.[9][10]
 - Incubate the transfected cells for 24-48 hours to allow for expression of the VPS35-GFP fusion protein.[5][6]
- Live-Cell Imaging:

- Just before imaging, gently wash the cells with pre-warmed live-cell imaging solution and then replace the culture medium with the imaging solution.[5]
- Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.[5]
- Acquire images using a confocal or spinning-disk microscope. Use appropriate laser lines and emission filters for GFP (e.g., 488 nm excitation).

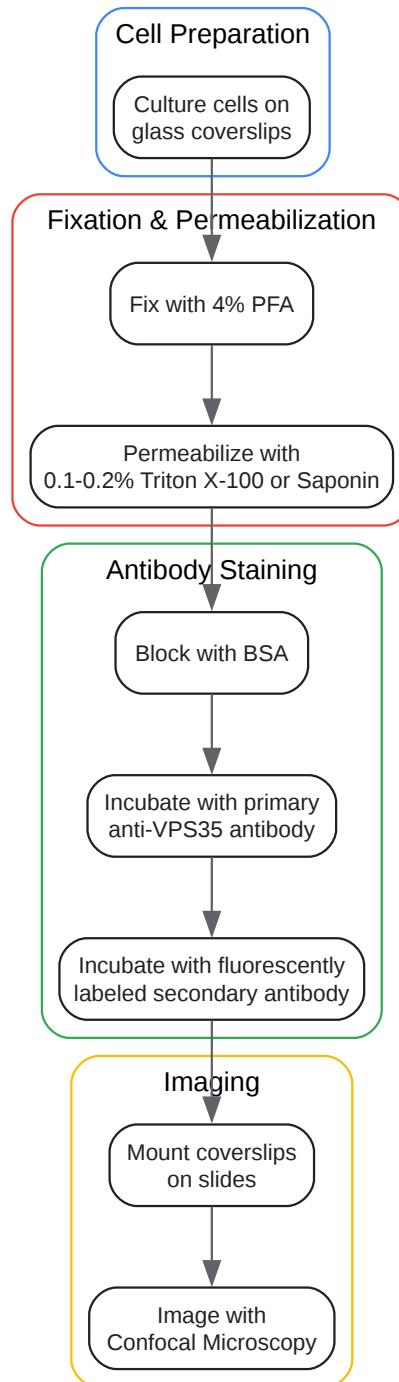
Parameter	Recommended Setting
Cell Line	HeLa, MEFs, HEK-293T[5][11]
Transfection Method	FuGENE HD, Electroporation[5][8][9][10]
Plasmid Concentration	2 µg per well (6-well plate)[8]
Incubation Time Post-Transfection	24-48 hours[5][6]
Imaging Temperature	37°C[5]
CO2 Concentration	5%[5]

Immunofluorescence of Endogenous or Tagged VPS35

Immunofluorescence is a powerful technique to visualize the localization of endogenous or epitope-tagged VPS35 in fixed cells. This method provides a snapshot of the protein's distribution at a specific time point.

Experimental Workflow for VPS35 Immunofluorescence

Experimental Workflow for VPS35 Immunofluorescence

[Click to download full resolution via product page](#)

Caption: Workflow for immunofluorescence staining of VPS35.

Protocol: Immunofluorescence Staining of VPS35

This protocol is based on standard immunofluorescence procedures.[\[7\]](#)[\[8\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Cells grown on glass coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 0.2% Saponin in PBS)[\[8\]](#)[\[13\]](#)
- Blocking buffer (e.g., 2% BSA in PBS)[\[8\]](#)
- Primary antibody against VPS35
- Fluorophore-conjugated secondary antibody
- DAPI or Hoechst for nuclear staining
- Mounting medium

Procedure:

- Fixation:
 - Rinse cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[\[7\]](#)
 - Wash the cells three times with PBS for 5 minutes each.[\[7\]](#)
- Permeabilization:
 - Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[\[7\]](#)[\[13\]](#)

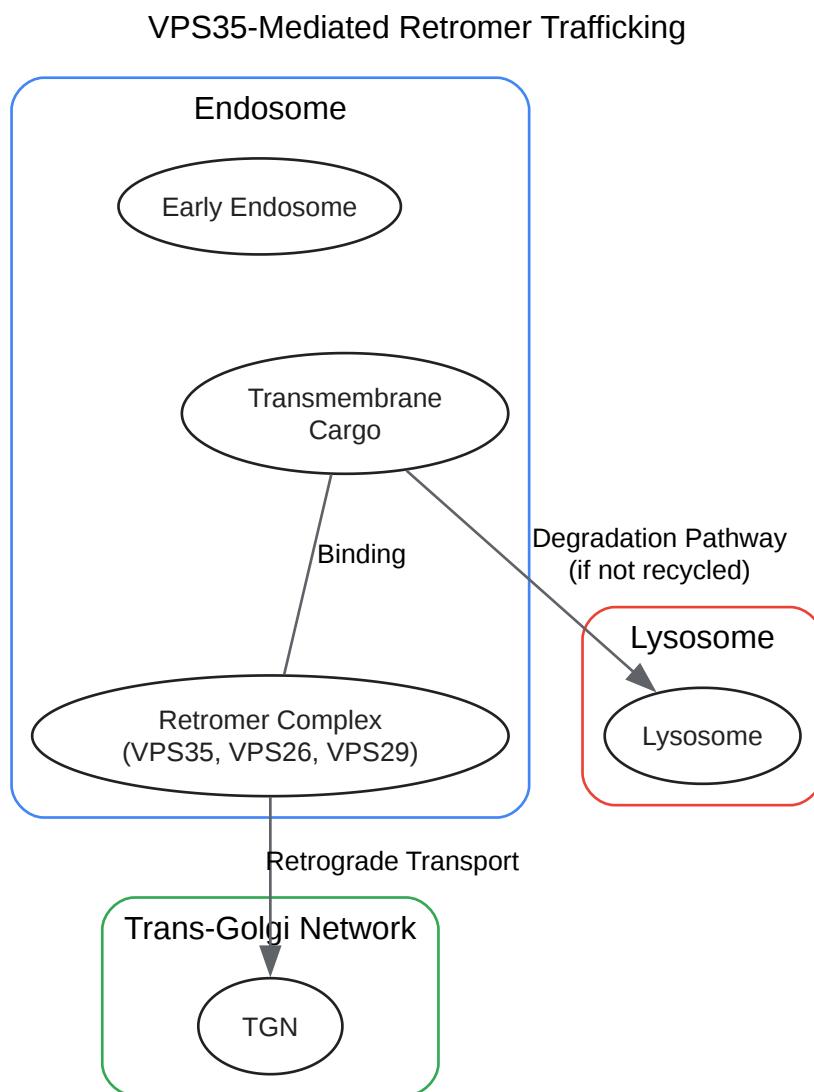
- Wash the cells three times with PBS for 5 minutes each.[[7](#)]
- Blocking:
 - Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[[7](#)]
- Primary Antibody Incubation:
 - Dilute the primary anti-VPS35 antibody in blocking buffer according to the manufacturer's recommendations.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[[7](#)][[14](#)]
 - Wash the cells three times with PBS for 5 minutes each.[[7](#)]
- Secondary Antibody Incubation:
 - Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
 - Incubate the cells with the diluted secondary antibody for 30-60 minutes at room temperature, protected from light.[[7](#)]
 - Wash the cells three times with PBS for 5 minutes each.[[7](#)]
- Mounting and Imaging:
 - (Optional) Stain nuclei with DAPI or Hoechst.
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Image the cells using a confocal microscope.

Reagent	Concentration/Time
Fixative	4% Paraformaldehyde, 10-20 min[7]
Permeabilization Agent	0.1-0.2% Triton X-100 or Saponin, 10-15 min[7] [8][13]
Blocking Agent	1-3% BSA, 30-60 min[7]
Primary Antibody Incubation	1-4 hours at RT or overnight at 4°C[7]
Secondary Antibody Incubation	30-60 minutes at RT[7]

VPS35 Signaling and Trafficking Pathways

VPS35 is a core component of the retromer complex, which also includes VPS26 and VPS29. [15] The retromer is involved in the retrograde transport of cargo proteins from endosomes to the trans-Golgi network (TGN).[1] This process is crucial for the proper sorting and recycling of various transmembrane proteins.

The Retromer Complex and Cargo Trafficking



[Click to download full resolution via product page](#)

Caption: Role of VPS35 in the retromer-mediated cargo trafficking.

Downregulation of VPS35 can disrupt this trafficking pathway, leading to the mis-sorting of cargo proteins and their subsequent degradation in lysosomes.^{[4][15]} This can also lead to alterations in autophagy and the accumulation of acidic and ubiquitinated aggregates.^{[4][15]}

Quantitative Data Analysis

While direct comparative tables of quantitative data for different VPS35 visualization techniques are not readily available in the literature, quantitative analysis is often performed on the acquired images. A common method to quantify the co-localization of VPS35 with other proteins or organelles is to calculate Pearson's correlation coefficient using image analysis software like ImageJ.[\[11\]](#) This analysis provides a numerical value indicating the degree of overlap between two fluorescent signals.

Summary

The visualization of VPS35 in live and fixed cells is crucial for understanding its role in cellular trafficking and disease. Live-cell imaging using fluorescently tagged VPS35 allows for the study of its dynamic behavior, while immunofluorescence provides high-resolution snapshots of its localization. The protocols and workflows provided here offer a comprehensive guide for researchers and drug development professionals to investigate VPS35 in various cellular contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Understanding the Contributions of VPS35 and the Retromer in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The Role of VPS35 in the Pathobiology of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VPS35 Downregulation Alters Degradation Pathways in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture, transfection, and imaging [protocols.io]
- 6. Protocol for live-cell super-resolution imaging of transport of pre-ribosomal subunits through the nuclear pore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arigobio.com [arigobio.com]

- 8. researchgate.net [researchgate.net]
- 9. Transfection by electroporation of GFP-LRRK2 and Immunofluorescent imaging of MEFs VPS35 (D620N) mutants st... [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Rare VPS35 A320V Variant in Taiwanese Parkinson's Disease Indicates Disrupted CI-MPR Sorting and Impaired Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence microscopy of R1441C or VPS35 D620N MEF cells protocol v1 [protocols.io]
- 13. Identification of high-performing antibodies for Vacuolar protein sorting-associated protein 35 (hVPS35) for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. VPS35 down regulation alters degradation pathways in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Visualizing VPS35 Localization in Live Cells: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1177675#techniques-for-visualizing-vps35-localization-in-live-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com